N-(2-(4-phenylpiperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
N-(2-(4-phenylpiperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a phenylpiperazine moiety linked to a benzo[d][1,3]dioxole-5-carboxamide framework. It is known for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Mechanism of Action
Target of Action
N-(2-(4-phenylpiperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide primarily targets acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the cholinergic system, which is involved in numerous physiological functions, including memory and cognition .
Mode of Action
This compound interacts with AChE and BuChE, inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, a neurotransmitter essential for memory and cognition, thereby increasing its availability .
Biochemical Pathways
The inhibition of AChE and BuChE by this compound affects the cholinergic pathway . This pathway involves the synthesis, release, and breakdown of acetylcholine. By inhibiting AChE and BuChE, the compound disrupts the normal function of this pathway, leading to an increase in acetylcholine levels .
Pharmacokinetics
The compound’s ability to inhibit ache and buche suggests it can cross the blood-brain barrier and interact with its targets in the brain .
Result of Action
The increased acetylcholine levels resulting from the action of this compound can enhance cognitive function . This is particularly relevant in conditions like Alzheimer’s disease, where there is a deficiency of acetylcholine .
Biochemical Analysis
Biochemical Properties
N-(2-(4-phenylpiperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide has been found to interact with enzymes such as acetylcholinesterase (AChE), showing inhibitory activities . This interaction is crucial as AChE plays a significant role in the cholinergic system, which is involved in numerous physiological functions, including learning and memory .
Cellular Effects
The compound’s interaction with AChE influences various cellular processes. By inhibiting AChE, this compound can potentially modulate acetylcholine levels, thereby affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules like AChE. It acts as a mixed-type inhibitor, exhibiting both competitive and non-competitive inhibition . This means it can bind to the enzyme whether or not the enzyme has already bound its substrate.
Temporal Effects in Laboratory Settings
Current studies have focused on its immediate biochemical interactions and effects .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have been explored, particularly in the context of its anticonvulsant activity
Metabolic Pathways
Its role as an AChE inhibitor suggests it may influence cholinergic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-phenylpiperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the phenylpiperazine intermediate: This step involves the reaction of phenylhydrazine with ethylene oxide to form 1-phenylpiperazine.
Coupling with benzo[d][1,3]dioxole-5-carboxylic acid: The phenylpiperazine intermediate is then reacted with benzo[d][1,3]dioxole-5-carboxylic acid in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-phenylpiperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential as a therapeutic agent in the treatment of neurological disorders such as Alzheimer’s disease.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
N-(2-(4-phenylpiperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide can be compared to other similar compounds such as:
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a phenylpiperazine moiety, known for its acetylcholinesterase inhibitory activity.
N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide: A structurally related compound with different alkyl substitution.
The uniqueness of this compound lies in its specific structural features and its potential therapeutic applications, particularly in the field of neurology.
Properties
IUPAC Name |
N-[2-(4-phenylpiperazin-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c24-20(16-6-7-18-19(14-16)26-15-25-18)21-8-9-22-10-12-23(13-11-22)17-4-2-1-3-5-17/h1-7,14H,8-13,15H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDBCLNWHGHBRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CC3=C(C=C2)OCO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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